Enkephalin-met, arg(6)-
Overview
Description
. It is a derivative of Met-enkephalin, which is known for its role in pain modulation and other physiological functions. This compound is part of the enkephalin family, which primarily exerts its effects through opioid receptors in the central and peripheral nervous systems.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Enkephalin-met, arg(6)- involves solid-phase peptide synthesis (SPPS) techniques. The process typically starts with the assembly of the amino acid sequence using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. The peptide chain is built step-by-step on a resin, with each amino acid being added sequentially. The final product is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods: Industrial production of Enkephalin-met, arg(6)- follows similar principles but on a larger scale. Automated peptide synthesizers are used to streamline the process, and the final product undergoes rigorous quality control to ensure purity and potency.
Chemical Reactions Analysis
Types of Reactions: Enkephalin-met, arg(6)- can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are typically carried out under controlled conditions to prevent degradation of the peptide.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various reagents can be used depending on the specific substitution reaction desired.
Major Products Formed: The major products formed from these reactions include oxidized, reduced, or substituted derivatives of Enkephalin-met, arg(6)-, which can be further analyzed for their biological activity.
Scientific Research Applications
Enkephalin-met, arg(6)- has several scientific research applications, including:
Chemistry: Studying the structure-activity relationships of opioid peptides.
Biology: Investigating the role of enkephalins in pain modulation and other physiological processes.
Medicine: Developing new pain management therapies and understanding the mechanisms of opioid receptors.
Industry: Producing synthetic analogs for pharmaceutical use.
Mechanism of Action
The mechanism of action of Enkephalin-met, arg(6)- involves binding to opioid receptors, primarily the delta-opioid receptor. This binding triggers a cascade of intracellular events, leading to the modulation of pain perception and other physiological effects. The molecular targets and pathways involved include G-protein-coupled receptors and various intracellular signaling molecules.
Comparison with Similar Compounds
Leu-enkephalin
Met-enkephalin
Enkephalin-met, arg(6)-Phe(7)-
This comprehensive overview provides a detailed understanding of Enkephalin-met, arg(6)-, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H47N9O8S/c1-51-15-13-24(30(47)42-25(32(49)50)8-5-14-37-33(35)36)41-31(48)26(17-20-6-3-2-4-7-20)40-28(45)19-38-27(44)18-39-29(46)23(34)16-21-9-11-22(43)12-10-21/h2-4,6-7,9-12,23-26,43H,5,8,13-19,34H2,1H3,(H,38,44)(H,39,46)(H,40,45)(H,41,48)(H,42,47)(H,49,50)(H4,35,36,37)/t23-,24-,25-,26-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCBRMNXTPDDSKN-CQJMVLFOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCC[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H47N9O8S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30227182 | |
Record name | Enkephalin-met, arg(6)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30227182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
729.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76310-14-0 | |
Record name | Enkephalin-met, arg(6)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076310140 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Enkephalin-met, arg(6)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30227182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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